molecular formula C17H15NO3 B2794108 (E)-3-(1,3-benzodioxol-5-yl)-N-benzylprop-2-enamide CAS No. 1160168-43-3

(E)-3-(1,3-benzodioxol-5-yl)-N-benzylprop-2-enamide

Cat. No.: B2794108
CAS No.: 1160168-43-3
M. Wt: 281.311
InChI Key: BVTAFKLYGDZSSO-VQHVLOKHSA-N
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Description

(E)-3-(1,3-benzodioxol-5-yl)-N-benzylprop-2-enamide is an organic compound characterized by the presence of a benzodioxole ring and a benzylprop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1,3-benzodioxol-5-yl)-N-benzylprop-2-enamide typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with N-benzylprop-2-enamide under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1,3-benzodioxol-5-yl)-N-benzylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the compound into corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or benzodioxole moieties, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted benzodioxole or benzyl derivatives.

Scientific Research Applications

(E)-3-(1,3-benzodioxol-5-yl)-N-benzylprop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of (E)-3-(1,3-benzodioxol-5-yl)-N-benzylprop-2-enamide involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes or receptors, leading to modulation of their activity. The compound may also interfere with cellular pathways, resulting in various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    (E)-1,3-benzodioxol-5-ylmethylideneamino-thiourea: Shares the benzodioxole moiety but differs in the functional groups attached.

    N-[(E)-(1,3-benzodioxol-5-yl)methylidene]-4-chloroaniline: Contains a similar benzodioxole structure but with different substituents.

Uniqueness

(E)-3-(1,3-benzodioxol-5-yl)-N-benzylprop-2-enamide is unique due to its specific combination of the benzodioxole ring and the benzylprop-2-enamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-benzylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c19-17(18-11-14-4-2-1-3-5-14)9-7-13-6-8-15-16(10-13)21-12-20-15/h1-10H,11-12H2,(H,18,19)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTAFKLYGDZSSO-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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